N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide
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Overview
Description
N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound characterized by the presence of a pyrrolidine ring, a phenyl group, and a trifluoromethyl group attached to a benzenecarboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been reported to target various proteins, including tyrosine kinases and androgen receptors . The role of these targets varies, with tyrosine kinases playing a crucial role in cell signaling and androgen receptors being involved in the regulation of gene expression.
Mode of Action
Similar compounds have been shown to inhibit the activity of their targets, leading to changes in cell signaling or gene expression .
Biochemical Pathways
The inhibition of tyrosine kinases can affect various signaling pathways, leading to changes in cell growth and differentiation . Similarly, the modulation of androgen receptors can influence various gene expression pathways .
Result of Action
The inhibition of tyrosine kinases or modulation of androgen receptors can lead to changes in cell growth, differentiation, and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under radical or nucleophilic conditions.
Formation of the Benzenecarboxamide Structure: The final step involves the coupling of the pyrrolidine-phenyl intermediate with a benzenecarboxamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzamide: Similar structure but with a benzamide group instead of a benzenecarboxamide group.
N-(trifluoromethyl)phenyl substituted pyrazole derivatives: Compounds with a trifluoromethyl group and phenyl ring, but different core structures.
Uniqueness
N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring, trifluoromethyl group, and benzenecarboxamide structure contributes to its versatility and potential for various applications.
Properties
IUPAC Name |
N-(4-pyrrolidin-1-ylphenyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c19-18(20,21)14-5-3-4-13(12-14)17(24)22-15-6-8-16(9-7-15)23-10-1-2-11-23/h3-9,12H,1-2,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUUVZJPYYVWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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